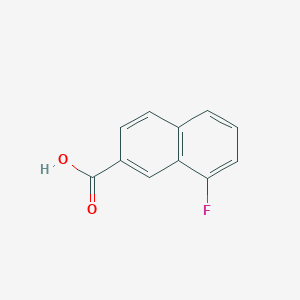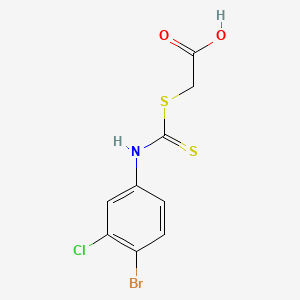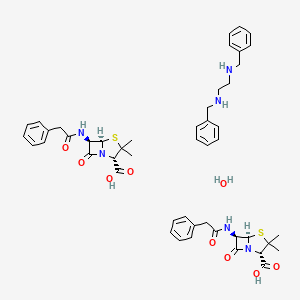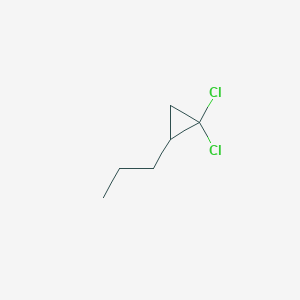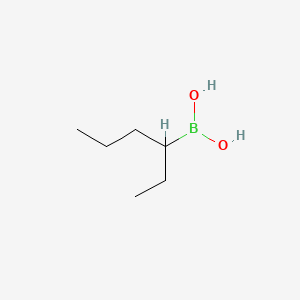![molecular formula C18H21NO3S B14148837 {[4-(Butan-2-yl)phenyl]amino}[(4-methylphenyl)sulfonyl]methanone CAS No. 355818-31-4](/img/structure/B14148837.png)
{[4-(Butan-2-yl)phenyl]amino}[(4-methylphenyl)sulfonyl]methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
{[4-(Butan-2-yl)phenyl]amino}[(4-methylphenyl)sulfonyl]methanone is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a combination of aromatic and aliphatic groups, which contribute to its diverse reactivity and functionality.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of {[4-(Butan-2-yl)phenyl]amino}[(4-methylphenyl)sulfonyl]methanone typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Amino Group: The initial step involves the introduction of the amino group to the 4-(Butan-2-yl)phenyl ring. This can be achieved through nitration followed by reduction.
Sulfonylation: The next step is the sulfonylation of the 4-methylphenyl ring using sulfonyl chloride in the presence of a base such as pyridine.
Coupling Reaction: The final step involves coupling the two intermediates through a condensation reaction, typically using a coupling agent like dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of robust purification techniques such as recrystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
{[4-(Butan-2-yl)phenyl]amino}[(4-methylphenyl)sulfonyl]methanone undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: The aromatic rings in the compound can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of halogenated derivatives.
Applications De Recherche Scientifique
{[4-(Butan-2-yl)phenyl]amino}[(4-methylphenyl)sulfonyl]methanone has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic potential in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of {[4-(Butan-2-yl)phenyl]amino}[(4-methylphenyl)sulfonyl]methanone involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
Pyrrolidine Derivatives: Known for their biological activity and use in drug discovery.
Indole Derivatives: Exhibiting diverse biological activities and clinical applications.
Uniqueness
{[4-(Butan-2-yl)phenyl]amino}[(4-methylphenyl)sulfonyl]methanone stands out due to its unique combination of aromatic and aliphatic groups, which confer distinct reactivity and functionality compared to other similar compounds.
Propriétés
Numéro CAS |
355818-31-4 |
|---|---|
Formule moléculaire |
C18H21NO3S |
Poids moléculaire |
331.4 g/mol |
Nom IUPAC |
N-(4-butan-2-ylphenyl)-1-(4-methylphenyl)sulfonylformamide |
InChI |
InChI=1S/C18H21NO3S/c1-4-14(3)15-7-9-16(10-8-15)19-18(20)23(21,22)17-11-5-13(2)6-12-17/h5-12,14H,4H2,1-3H3,(H,19,20) |
Clé InChI |
RKDJDRWCAQZHQX-UHFFFAOYSA-N |
SMILES canonique |
CCC(C)C1=CC=C(C=C1)NC(=O)S(=O)(=O)C2=CC=C(C=C2)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


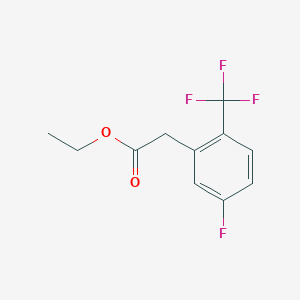

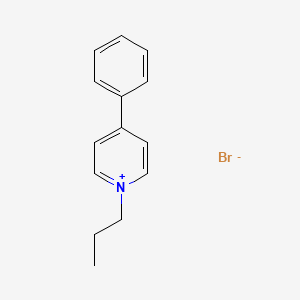
![(E,E)-N,N'-(1,4-Phenylene)bis[1-(naphthalen-1-yl)methanimine]](/img/structure/B14148785.png)

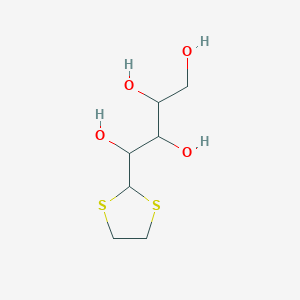
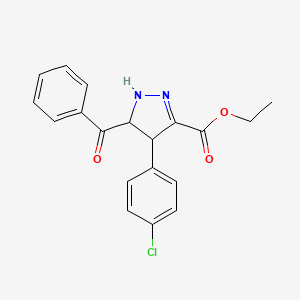
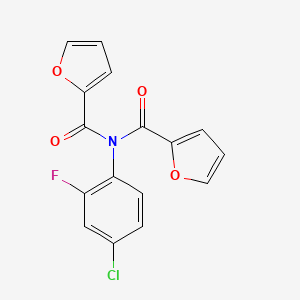
![4-(5-{(Z)-[2,4-dioxo-3-(prop-2-yn-1-yl)-1,3-thiazolidin-5-ylidene]methyl}furan-2-yl)-3-methylbenzoic acid](/img/structure/B14148829.png)
